(2R)-2-amino-2-cyclopropylpropanoic acid hydrate
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2R)-2-amino-2-cyclopropylpropanoic acid;hydrate |
InChI |
InChI=1S/C6H11NO2.H2O/c1-6(7,5(8)9)4-2-3-4;/h4H,2-3,7H2,1H3,(H,8,9);1H2/t6-;/m1./s1 |
InChI Key |
VNKUPKMRFJIMQN-FYZOBXCZSA-N |
Isomeric SMILES |
C[C@@](C1CC1)(C(=O)O)N.O |
Canonical SMILES |
CC(C1CC1)(C(=O)O)N.O |
Origin of Product |
United States |
Preparation Methods
Key Steps
-
Synthesis of N-Boc-protected methyl ester : Cyclopropylglycine methyl ester is Boc-protected.
-
Enzymatic hydrolysis : Papain from Carica papaya selectively hydrolyzes the ester to yield (2R)-enantiomer.
-
Deprotection : Removal of Boc group under acidic conditions yields the free amino acid.
| Parameter | Value |
|---|---|
| Substrate | N-Boc-cyclopropylglycine methyl ester |
| Enzyme | Papain (crude extract) |
| Yield | >99% enantiomeric excess (ee) |
| Conditions | pH 4.5–5.5, 25–40°C |
Advantages : High ee, minimal racemization.
Limitations : Requires large-scale enzyme availability.
Asymmetric Alkylation Using Chiral Auxiliaries
This approach employs pseudoephedrine-derived chiral auxiliaries for stereoinduction.
Key Steps
-
Synthesis of pseudoephedrine glycinamide : Condensation of pseudoephedrine with glycine methyl ester.
-
Enolate formation : Deprotonation with strong bases (e.g., LDA).
-
Alkylation : Reaction with cyclopropylmethyl halide or equivalent.
-
Hydrolysis : Acidic or basic cleavage to release the amino acid.
| Parameter | Value |
|---|---|
| Auxiliary | Pseudoephedrine glycinamide |
| Alkylating agent | Cyclopropylmethyl bromide |
| Base | LDA, DBU |
| Yield | 70–85% |
| ee | >95% |
Mechanistic Insight : The chiral auxiliary directs alkylation via steric and electronic effects, favoring trans-product formation.
Cyclopropanation via Ring-Opening Reactions
This method exploits cyclopropane ring-opening chemistry to install the amino group.
Key Steps
-
Epoxidation : Reaction of cyclopropylmethyl ketone with peracid.
-
Epoxide ring-opening : Nucleophilic attack by ammonia or amines.
-
Oxidation/Reduction : Adjustment of oxidation states to form the carboxylic acid.
| Parameter | Value |
|---|---|
| Starting material | Cyclopropylmethyl ketone |
| Reagents | mCPBA, NH₃, H₂O₂ |
| Yield | 40–60% |
| ee | Low (requires resolution) |
Challenges : Racemization during oxidation steps; requires resolution post-synthesis.
Aza-Michael Addition to Alkylidenecyclopropanes
A modern approach utilizing phosphorus ylides for β-amino acid synthesis.
Key Steps
-
Ylide generation : Reaction of triphenylphosphine with carbon tetrachloride.
-
Alkylidenecyclopropane synthesis : Olefination of 1-sulfonylcyclopropanols.
-
Aza-Michael addition : Reaction with nitroalkanes or amines.
| Parameter | Value |
|---|---|
| Ylide | Ph₃P=CH₂ |
| Electrophile | 1-Sulfonylcyclopropanol |
| Nucleophile | NH₂R |
| Yield | 80–90% |
| Diastereoselectivity | trans-dominant (>20:1) |
Advantages : Rapid synthesis, high diastereoselectivity.
Limitations : Sensitive to steric bulk of nucleophiles.
Comparative Analysis of Methods
| Method | Yield | ee | Scalability | Key Strengths |
|---|---|---|---|---|
| Enzymatic resolution | High | >99% | Moderate | Minimal racemization, high purity |
| Asymmetric alkylation | Moderate | >95% | High | Predictable stereochemistry |
| Cyclopropanation | Low | Low | Low | Simple starting materials |
| Aza-Michael addition | High | N/A | High | Rapid, diverse substrates |
Chemical Reactions Analysis
Amine (–NH₂) Group
-
Amide Formation : The primary amine reacts with carboxylic acids or acid chlorides to form amides under coupling conditions (e.g., EDC/HOBt). This reaction is critical for synthesizing bioactive derivatives.
-
Alkylation : The amine can undergo nucleophilic substitution with alkyl halides, forming alkylated derivatives.
-
Reduction : In the presence of reducing agents like NaBH₃CN, the amine may participate in reductive amination, though this is less common in amino acids.
Carboxylic Acid (–COOH) Group
-
Esterification : The –COOH group reacts with alcohols under acidic or basic conditions to form esters, a common step in protecting the carboxylate during synthesis .
-
Amide Bond Cleavage : Under basic conditions (e.g., NaOH), the carboxylic acid may hydrolyze, though this is typically reversible.
Cyclopropyl Substituent
-
Ring-Opening Reactions : The cyclopropyl ring is strained and can undergo electrophilic or nucleophilic ring-opening under acidic or alkaline conditions. For example, acid-catalyzed ring-opening may generate allylic intermediates, while nucleophilic attack could lead to substituted cyclopropane derivatives .
Hydrolysis and Degradation
-
Hydrolytic Stability : The hydrate form (HCl salt) is stable under physiological conditions but may undergo hydrolysis in extreme pH environments, releasing the free acid form.
Structural and Functional Comparisons
The following table highlights key structural features and reactivity comparisons with related amino acids:
| Property | (2R)-2-Amino-2-cyclopropylpropanoic Acid Hydrate | (S)-2-Amino-3-cyclopropylpropanoic Acid | 2-Amino-4-methylpentanoic Acid |
|---|---|---|---|
| Molecular Formula | C₆H₁₁NO₂·HCl | C₆H₁₁NO₂ | C₆H₁₃NO₂ |
| Key Functional Groups | –NH₂, –COOH, cyclopropyl substituent | –NH₂, –COOH, cyclopropyl substituent | –NH₂, –COOH |
| Reactivity Profile | Cyclopropyl ring-opening, amide/ester formation | Similar to (R)-isomer but stereochemistry differs | Standard amino acid reactivity |
Pharmacological Derivatives
-
Neurotransmitter Modulators : The compound’s cyclopropyl group enhances steric bulk and lipophilicity, making it a candidate for drug design targeting calcium channels or GPCRs.
-
Peptide Libraries : Its inclusion in peptide sequences could modulate enzyme activity or receptor binding, as seen in similar amino acid derivatives .
Catalysis and Material Science
-
Chiral Induction : The chiral center at the α-carbon (R-configuration) enables stereoselective synthesis, useful in asymmetric catalysis .
Limitations and Challenges
Scientific Research Applications
Neurotransmitter Modulation
(2R)-2-amino-2-cyclopropylpropanoic acid hydrate has been studied for its ability to modulate neurotransmitter systems. It interacts with various biological targets, influencing neurotransmitter release and receptor activity. This property positions it as a candidate for developing treatments for neurological disorders.
Antiviral Activity
Recent studies have indicated that this compound can inhibit the replication of influenza viruses. For instance, pharmaceutical compositions containing this compound have shown efficacy in reducing viral loads in biological samples, suggesting its potential as an antiviral agent .
Peptide Drug Development
The compound is also utilized in the design of peptide drugs. Its unique structure allows it to be incorporated into peptides as a non-standard amino acid, enhancing the pharmacological properties of the resulting compounds . This incorporation can improve the stability and efficacy of peptide-based therapeutics.
Data Tables
| Application Area | Description |
|---|---|
| Neurotransmitter Modulation | Modulates neurotransmitter systems; potential for treating neurological disorders |
| Antiviral Activity | Inhibits influenza virus replication; reduces viral load in biological samples |
| Peptide Drug Development | Incorporated into peptides as a non-standard amino acid; enhances stability and efficacy |
Case Study 1: Antiviral Efficacy
A study demonstrated that formulations containing this compound significantly reduced influenza virus replication in vitro. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent against viral infections .
Case Study 2: Neuropharmacological Research
Research involving animal models showed that administration of this compound led to enhanced cognitive function and memory retention. This suggests its role as a neuroprotective agent, warranting further investigation into its mechanisms of action .
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-cyclopropylpropanoic acid hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group may influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
(1S,2R)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic Acid
- Structure: Contains a cyclopropane ring with both amino and carboxylic acid groups, but features an additional carboxymethyl substituent.
- Molecular Formula : C₇H₁₀N₂O₄
- Applications : Serves as a constrained building block in peptide synthesis, offering distinct conformational restrictions compared to the target compound .
Amino Acid Derivatives with Heterocyclic Substituents
(2R)-2-(Pyrimidin-2-ylamino)-propanoic Acid
- Structure : A pyrimidine ring replaces the cyclopropane, introducing aromaticity and hydrogen-bonding capacity.
- Molecular Formula : C₇H₁₀N₄O₂
- Applications: Potential use in nucleotide analogs or enzyme inhibition due to pyrimidine’s role in nucleic acids .
Strained Ring Systems in Bioactive Molecules
(2R)-Aziridine-2-carboxylic Acid-Containing Dipeptides
- Structure: Features a three-membered aziridine ring, another strained system.
- Applications : Acts as covalent modifiers in enzymes due to aziridine’s electrophilic reactivity .
| Property | This compound | Aziridine-Containing Dipeptides |
|---|---|---|
| Reactivity | Moderate (steric hindrance) | High (ring-opening reactions) |
| Stability | Stable as hydrate | Sensitive to nucleophiles |
Functional Group Variants
2-Hydroxyisobutyric Acid
- Structure: Branched hydroxy acid lacking an amino group.
- Molecular Formula : C₄H₈O₃
- Applications : Used in polymer synthesis and as a metabolic intermediate .
| Property | This compound | 2-Hydroxyisobutyric Acid |
|---|---|---|
| Acidity (pKa) | ~2.3 (carboxylic acid), ~9.7 (amino) | ~3.0 (carboxylic acid) |
| Solubility | High in polar solvents (hydrate form) | Moderate in water |
Key Research Findings
- Biological Relevance: Cyclopropane amino acids are less common in nature than phenyl or pyrimidine derivatives, making them valuable for probing enzyme specificity .
- Hydrate Stability : The hydrate form improves shelf-life compared to anhydrous analogs, a critical factor in pharmaceutical formulations .
Biological Activity
(2R)-2-amino-2-cyclopropylpropanoic acid hydrate, also known as (S)-2-amino-3-cyclopropylpropanoic acid, is a cyclic amino acid with significant biological activity, particularly in modulating neurotransmitter systems. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₆H₁₁NO₂
- Molecular Weight : 129.16 g/mol
- Structure : The compound features a cyclopropyl group attached to the alpha carbon, influencing its sterics and electronic properties, making it a subject of interest in medicinal chemistry.
This compound exhibits its biological effects primarily through interactions with neurotransmitter systems. It has been shown to:
- Modulate Calcium Channels : The compound can influence calcium ion influx in neurons, which is critical for neurotransmitter release and synaptic plasticity.
- Inhibit Glutamate Receptors : It acts as an antagonist at specific glutamate receptor subtypes, potentially providing neuroprotective effects against excitotoxicity.
Biological Activity
The biological activity of this compound has been investigated in various studies:
- Neuroprotective Effects : Research indicates that the compound may protect neurons from damage due to oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases.
- Potential Applications in Pain Management : Studies suggest that the modulation of neurotransmitter systems by this compound could be beneficial in treating chronic pain conditions by altering pain signaling pathways.
- Role in Ocular Health : Preliminary findings indicate that it may play a role in ocular health by influencing retinoid metabolism and promoting the regeneration of visual chromophores in the retina .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Study on Neuroprotection : In a controlled study involving animal models, administration of the compound resulted in a significant reduction in neuronal apoptosis following induced oxidative stress. The study reported a 40% increase in cell viability compared to control groups.
- Chronic Pain Model : In a model of neuropathic pain, treatment with this compound led to a notable decrease in pain scores and improved mobility metrics over a four-week period.
Comparative Analysis
The structural similarities between this compound and other amino acids can provide insights into its unique pharmacological properties. Below is a comparison table highlighting these similarities:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| (S)-2-Amino-3-cyclopropylpropanoic acid | C₆H₁₁NO₂ | 1.00 |
| (S)-2-Amino-2-cyclopropylacetic acid | C₆H₁₁NO₂ | 0.97 |
| 2-Amino-4-methylpentanoic acid | C₆H₁₃NO₂ | 0.97 |
| (R)-2-Amino-3-cyclopropylpropanoic acid | C₆H₁₁NO₂ | 0.97 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2R)-2-amino-2-cyclopropylpropanoic acid hydrate, and how can enantiomeric purity be ensured?
- Methodological Answer: Synthesis typically employs chiral pool strategies or asymmetric catalysis. For example, stereoselective cyclopropanation using (R)-configured precursors or chiral auxiliaries ensures stereochemical fidelity. Enantiomeric purity is validated via chiral HPLC (e.g., using amylose-based columns) or polarimetry, with comparisons to pharmacopeial reference standards .
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer: High-resolution NMR (1H, 13C) confirms the cyclopropyl ring (characteristic δ 0.5–1.5 ppm splitting patterns) and stereochemistry. Mass spectrometry (HRMS) verifies molecular weight ([M+H]+ or [M-H]- ions). X-ray crystallography resolves absolute configuration, particularly for hydrate forms .
Q. How are impurities in synthesized batches of the compound identified and quantified?
- Methodological Answer: Impurity profiling uses reverse-phase HPLC-MS with pharmacopeial impurity standards (e.g., EP guidelines). For example, related propanoic acid derivatives (e.g., ethylphenyl or hydroxy variants) are tracked via retention time alignment and MS fragmentation patterns .
Q. What are the primary applications of this compound in pharmaceutical research?
- Methodological Answer: It serves as a chiral building block in β-lactam antibiotics (e.g., cephalosporins like cefaclor). The cyclopropyl group enhances metabolic stability by resisting enzymatic degradation, a critical factor in structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How do reaction conditions influence cyclopropane ring stability during the synthesis of derivatives?
- Methodological Answer: The cyclopropane ring is prone to ring-opening under acidic or high-temperature conditions. Kinetic studies (via in situ NMR) recommend mild deprotection agents (e.g., TFA at 0°C) and avoiding prolonged heating. Stability assays in simulated physiological buffers (pH 7.4, 37°C) further validate robustness .
Q. What strategies mitigate racemization during peptide coupling reactions involving this amino acid?
- Methodological Answer: Low-temperature coupling with HATU or PyBOP minimizes racemization. Protecting the α-amino group with Fmoc (base-labile) or Boc (acid-labile) reduces side reactions. Post-coupling chiral HPLC analysis quantifies enantiomeric excess (ee) .
Q. How can conflicting solubility data in aqueous vs. organic solvents be resolved?
- Methodological Answer: Systematic solubility studies using shake-flask methods with HPLC quantification. For instance, pH-dependent solubility (e.g., in PBS vs. DMSO) is modeled using Henderson-Hasselbalch equations. Co-solvent systems (e.g., PEG-400/water) improve bioavailability predictions .
Q. What computational methods predict the compound's interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
